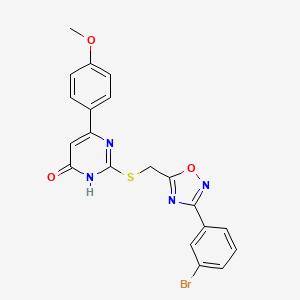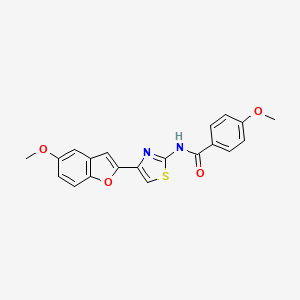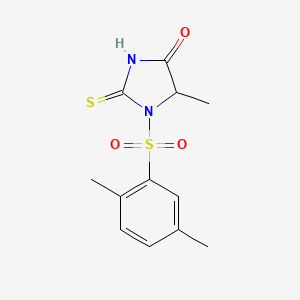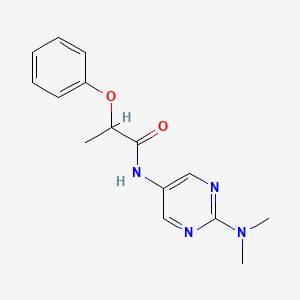![molecular formula C26H22N2OS2 B2756472 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-60-9](/img/no-structure.png)
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely belongs to the class of quinazoline derivatives. Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, quinazoline derivatives are often synthesized using efficient starting materials and various chemical reactions . The synthesis of similar compounds often involves the use of heterocyclic moieties .Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . It also appears to contain a thiazole ring and a tolyl group, which is a functional group related to toluene .Scientific Research Applications
Antimicrobial and Antioxidant Potential
A study highlighted the synthesis and exploration of antimicrobial and antioxidant potentials of newly synthesized quinazoline-4(3H)-ones derivatives. These compounds showed potent inhibitory action against tested bacterial strains and manifested profound antioxidant potential in DPPH assay methods, indicating their promising applications in combating microbial infections and oxidative stress-related conditions (Kumar et al., 2011).
Synthesis for Large-scale Production
Another study described a simple, eco-friendly, and economically affordable protocol for the synthesis of quinazoline-5-one derivatives using zinc ferrite nanocatalyst, emphasizing the scalable production aspect of such compounds. This process not only yields high-quality compounds but also contributes to green chemistry practices by minimizing environmental impact (Rao et al., 2021).
Structural Characterization and Potential Applications
Spectral characterization of novel quinazoline derivatives has been conducted, revealing some compounds with promising anti-inflammatory activity. This suggests the potential therapeutic use of these compounds in treating inflammation-related disorders, providing a foundation for further pharmacological studies (Mahmoud et al., 2013).
Antineoplastic Properties
Research into thiazolidinones as antimicrobial agents extended into exploring their antineoplastic properties, indicating a potential avenue for cancer treatment. This underlines the diverse therapeutic applications of thiazolidinone and quinazolinone derivatives, from antimicrobial to anticancer activities (Markosyan et al., 2014).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-amino-4-(2,5-dimethylbenzyl)thiazole with o-toluidine followed by cyclization with 2-chloro-3-formylquinazolin-4(3H)-one and subsequent oxidation of the thioether to form the desired product.", "Starting Materials": [ "2-amino-4-(2,5-dimethylbenzyl)thiazole", "o-toluidine", "2-chloro-3-formylquinazolin-4(3H)-one", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(2,5-dimethylbenzyl)thiazole with o-toluidine in the presence of a suitable condensing agent to form 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)thiazolidin-2-one.", "Step 2: Cyclization of 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)thiazolidin-2-one with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable cyclizing agent to form 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one.", "Step 3: Oxidation of the thioether in 4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one to form the desired product." ] } | |
CAS RN |
872197-60-9 |
Product Name |
4-(2,5-dimethylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Molecular Formula |
C26H22N2OS2 |
Molecular Weight |
442.6 |
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-3-(2-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C26H22N2OS2/c1-16-12-13-17(2)19(14-16)15-27-24-23(20-9-5-4-8-18(20)3)31-26(30)28(24)22-11-7-6-10-21(22)25(27)29/h4-14H,15H2,1-3H3 |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)


![2-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2756394.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2756398.png)





![2-Methyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2756411.png)
